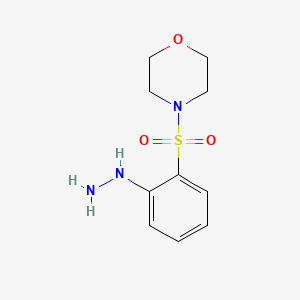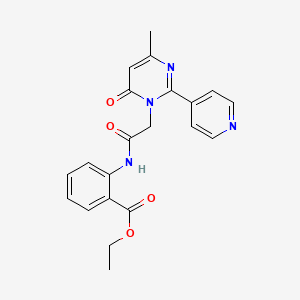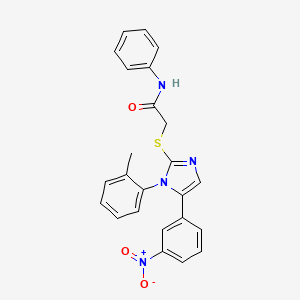
4-(2-Hydrazinylbenzenesulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydrazinylbenzenesulfonyl)morpholine is a chemical compound with the CAS Number: 1153476-44-8. It has a molecular weight of 257.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(2-hydrazinophenyl)sulfonyl]morpholine . The InChI code for this compound is 1S/C10H15N3O3S/c11-12-9-3-1-2-4-10(9)17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8,11H2 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 257.31 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity:
- Thiomorpholine derivatives, including those related to 4-(2-Hydrazinylbenzenesulfonyl)morpholine, have been synthesized and tested for antimicrobial activity. These compounds are designed to increase microbial intracellular concentration and decrease microbial resistance (D. Kardile & N. Kalyane, 2010).
Molluscicidal Agent and Crystal Structure:
- Research on compounds similar to this compound has led to the synthesis of a 5-chlorosalicylic acid derivative incorporating a morpholine moiety, showing good molluscicidal effect (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, Xu, Dong-fang, 2014).
Anticonvulsant Agent:
- A compound structurally related to this compound, p-Aminobenzene sulphonyl morpholine, has shown anticonvulsant activity in experimental evaluations (P. Dua, P. Ahuja, N. Anand, 1994).
Antibiotic Activity against Multidrug-Resistant Strains:
- The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi have been studied. This compound showed activity in increasing the effectiveness of other antibiotics (M. A. Oliveira et al., 2015).
Anticancer Activity:
- Arylsulfonyl-hydrazones, related to this compound, have been explored as antineoplastic agents. Their chemical transformation is crucial for exerting anticancer activity (D. A. Shiba, J. May, A. Sartorelli, 1983).
Chemical Analysis in Environmental Studies:
- Techniques involving derivatization with benzenesulfonyl chloride, related to the chemical structure of this compound, have been used for analyzing aliphatic amines in wastewater and surface water (F. Sacher, S. Lenz, H. Brauch, 1997).
Propiedades
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c11-12-9-3-1-2-4-10(9)17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COROPROXNHNWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B2693617.png)
![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2693618.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2693620.png)

![6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2693622.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2693626.png)



![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2693636.png)

